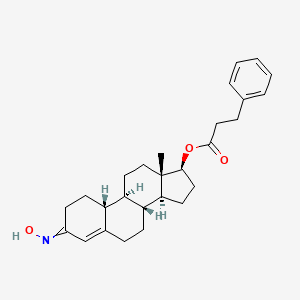
17-(1-Oxo-3-phenylpropoxy)-estr-4-en-3-one 3-oxime
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“17-(1-Oxo-3-phenylpropoxy)-estr-4-en-3-one 3-oxime” is a synthetic organic compound that belongs to the class of steroidal oximes. These compounds are often studied for their potential biological activities and applications in medicinal chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of “17-(1-Oxo-3-phenylpropoxy)-estr-4-en-3-one 3-oxime” typically involves multiple steps, starting from a suitable steroidal precursor. The key steps may include:
Oxidation: Conversion of the hydroxyl group to a ketone.
Oximation: Formation of the oxime group at the 3rd position.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to achieve high yield and purity. This may include the use of specific catalysts, solvents, and reaction conditions to enhance the efficiency of each step.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound may undergo further oxidation to form different oxime derivatives.
Reduction: Reduction reactions can convert the oxime group back to an amine.
Substitution: The phenylpropoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, reduction of the oxime group would yield the corresponding amine derivative.
Applications De Recherche Scientifique
“17-(1-Oxo-3-phenylpropoxy)-estr-4-en-3-one 3-oxime” may have various applications in scientific research, including:
Medicinal Chemistry: Potential use as a lead compound for developing new drugs.
Biological Studies: Investigation of its effects on biological systems, such as hormone receptors.
Industrial Applications: Use in the synthesis of other complex organic molecules.
Mécanisme D'action
The mechanism of action of “17-(1-Oxo-3-phenylpropoxy)-estr-4-en-3-one 3-oxime” would depend on its specific interactions with molecular targets. This may involve binding to hormone receptors, modulating enzyme activity, or affecting cellular signaling pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
Estradiol Oxime: Another steroidal oxime with similar structural features.
Testosterone Oxime: A related compound with a different steroidal backbone.
Uniqueness
“17-(1-Oxo-3-phenylpropoxy)-estr-4-en-3-one 3-oxime” may have unique properties due to the presence of the phenylpropoxy group, which can influence its biological activity and chemical reactivity.
Propriétés
Numéro CAS |
82332-16-9 |
|---|---|
Formule moléculaire |
C27H35NO3 |
Poids moléculaire |
421.6 g/mol |
Nom IUPAC |
[(8R,9S,10R,13S,14S,17S)-3-hydroxyimino-13-methyl-2,6,7,8,9,10,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl] 3-phenylpropanoate |
InChI |
InChI=1S/C27H35NO3/c1-27-16-15-22-21-11-9-20(28-30)17-19(21)8-10-23(22)24(27)12-13-25(27)31-26(29)14-7-18-5-3-2-4-6-18/h2-6,17,21-25,30H,7-16H2,1H3/t21-,22+,23+,24-,25-,27-/m0/s1 |
Clé InChI |
SDLZFJILLIPGPA-QNTYDACNSA-N |
SMILES isomérique |
C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2OC(=O)CCC4=CC=CC=C4)CCC5=CC(=NO)CC[C@H]35 |
SMILES canonique |
CC12CCC3C(C1CCC2OC(=O)CCC4=CC=CC=C4)CCC5=CC(=NO)CCC35 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


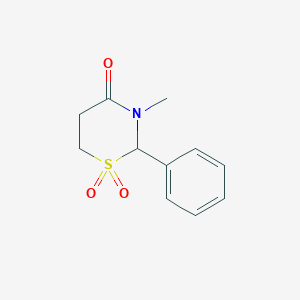
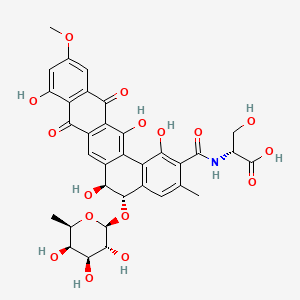
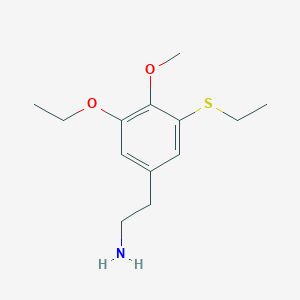
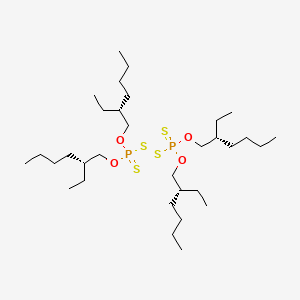
![acetic acid;(2S)-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2R)-1-[[(2S)-1-[[(2S)-1-[(2S)-2-[(2-amino-2-oxoethyl)carbamoyl]pyrrolidin-1-yl]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(1-bromonaphthalen-2-yl)-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(4H-imidazol-5-yl)-1-oxopropan-2-yl]-5-oxopyrrolidine-2-carboxamide](/img/structure/B12761361.png)
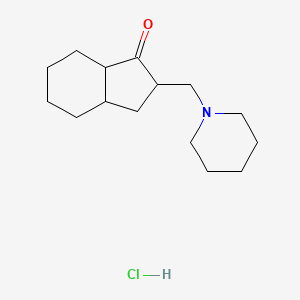
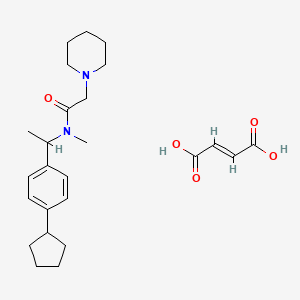
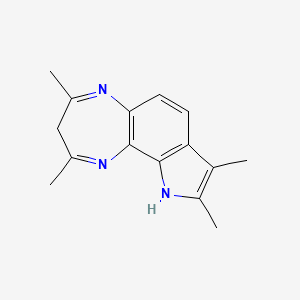
![1-[4-(2-pyrrolidin-1-ylethoxy)phenyl]propan-2-amine;dihydrochloride](/img/structure/B12761390.png)
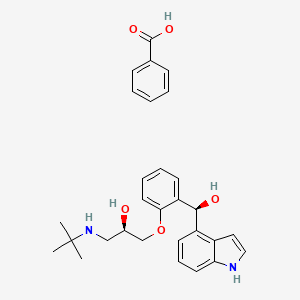
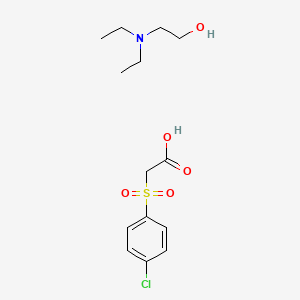
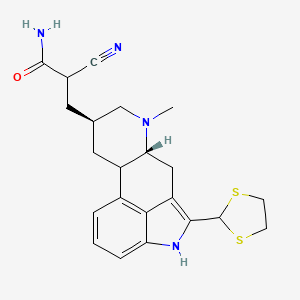
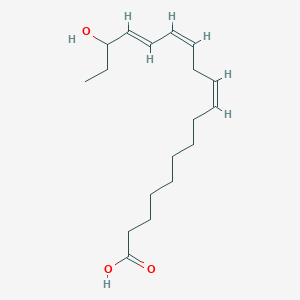
![N,N-dimethyl-2-[1-(2-methylphenyl)-3,4-dihydroisoquinolin-3-yl]ethanamine;oxalic acid](/img/structure/B12761419.png)
